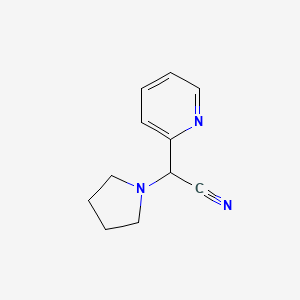
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine
描述
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .
科学研究应用
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core and pyrrolidine rings allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and pyrrolidine-2,5-diones share structural similarities with N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine.
Pyrimidine derivatives: Compounds such as 2,6-diaminopyrimidine and 4-amino-2,6-dimethylpyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of its tert-butyl group and pyrrolidine rings, which confer distinct steric and electronic properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .
属性
CAS 编号 |
157014-19-2 |
|---|---|
分子式 |
C16H27N5 |
分子量 |
289.42 g/mol |
IUPAC 名称 |
N-tert-butyl-2,6-dipyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H27N5/c1-16(2,3)19-13-12-14(20-8-4-5-9-20)18-15(17-13)21-10-6-7-11-21/h12H,4-11H2,1-3H3,(H,17,18,19) |
InChI 键 |
NWOWSSSKNVNXCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=CC(=NC(=N1)N2CCCC2)N3CCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)




![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
